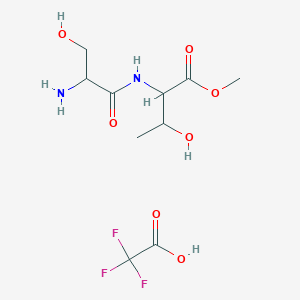
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and ester functional groups, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. Key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM).
Formation of Amide Bond: Coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of amide bonds to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, modulating their activity and function. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate
- Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate hydrochloride
Uniqueness
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its stability and solubility. This modification may also influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C10H17F3N2O7 |
|---|---|
分子量 |
334.25 g/mol |
IUPAC名 |
methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxybutanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O5.C2HF3O2/c1-4(12)6(8(14)15-2)10-7(13)5(9)3-11;3-2(4,5)1(6)7/h4-6,11-12H,3,9H2,1-2H3,(H,10,13);(H,6,7) |
InChIキー |
HBQPPURXWBOCMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)

![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)

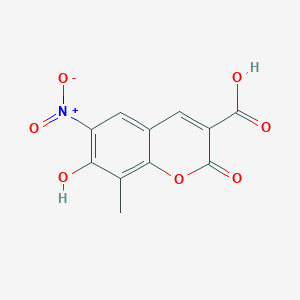
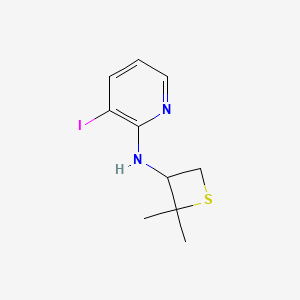
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
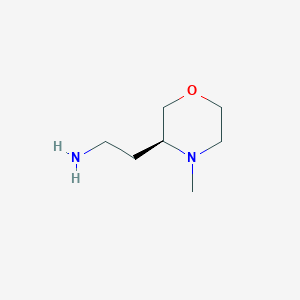
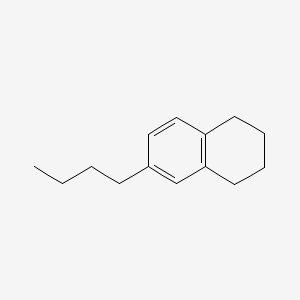
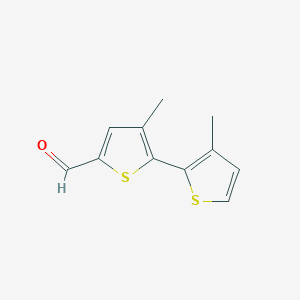

![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

